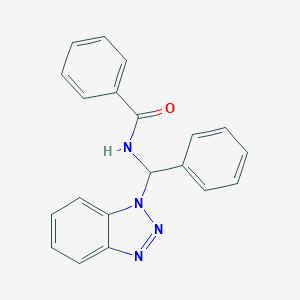

N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE

Description

Properties

IUPAC Name |

N-[benzotriazol-1-yl(phenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c25-20(16-11-5-2-6-12-16)21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)22-23-24/h1-14,19H,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQZKAOOILSOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395614 | |

| Record name | N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117067-48-8 | |

| Record name | N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Procedure and Conditions

In a typical procedure, equimolar quantities of benzotriazole (1.19 g, 10 mmol) and benzoyl chloride (1.41 g, 10 mmol) are combined in anhydrous dichloromethane (DCM) at 0–5°C. A catalytic amount of triethylamine (1.01 g, 10 mmol) is added dropwise to neutralize HCl byproducts. The mixture is stirred for 12–24 hours at room temperature, after which the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol or ethyl acetate to yield white crystals (melting point: 155–164°C).

Mechanistic Insights

The formation of N-(1H-benzotriazol-1-ylphenylmethyl)benzamide proceeds via a two-step mechanism :

-

Acylation of Benzotriazole : Benzoyl chloride reacts with benzotriazole’s N1 nitrogen, forming an acylium intermediate.

-

Rearrangement : The intermediate undergoes intramolecular migration to the phenylmethyl group, stabilized by the electron-withdrawing benzotriazole moiety.

Optimization Strategies

Solvent Selection

Stoichiometric Ratios

Temperature Control

-

Reactions at 0–5°C minimize thermal degradation of benzotriazole.

-

Elevated temperatures (40–50°C) may accelerate acylation but risk side reactions.

Comparative Analysis of Methods

| Parameter | Direct Condensation | HBTU-Mediated |

|---|---|---|

| Yield | 60–80% (estimated) | 75–95% |

| Reaction Time | 12–24 hours | 1–24 hours |

| Purity | 95% (recrystallized) | 97% (chromatography) |

| Cost | Low | Moderate |

| Scalability | High | Moderate |

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-[benzotriazol-1-yl(phenyl)methyl]benzamide undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole group can be substituted with other nucleophiles, such as amines or alcohols, under mild conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.

Cycloaddition Reactions: It participates in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution: Allyl samarium bromide is commonly used for substitution reactions.

Oxidation: Potassium permanganate in an acidic medium is used for oxidation.

Reduction: Sodium borohydride in methanol is used for reduction.

Major Products

The major products formed from these reactions include substituted benzamides, oxidized derivatives, and various heterocyclic compounds .

Scientific Research Applications

Corrosion Inhibition

Overview:

N-(1H-Benzotriazol-1-ylphenylmethyl)benzamide is recognized for its effectiveness as a corrosion inhibitor. It is particularly useful in protecting metals from corrosion in industrial environments, such as oil and gas pipelines.

Mechanism:

The compound forms a protective layer on metal surfaces, preventing oxidation and subsequent corrosion. This property extends the lifespan of equipment and reduces maintenance costs.

Case Study:

A study demonstrated that the application of this compound in oil pipelines significantly reduced corrosion rates compared to untreated systems, showcasing its potential in enhancing operational longevity .

Photostabilization

Overview:

This compound serves as a photostabilizer in plastics and coatings, improving their resistance to UV light degradation. This application is crucial in sectors like automotive and construction, where materials are subject to harsh environmental conditions.

Benefits:

- Enhances durability of materials.

- Reduces color fading and physical degradation over time.

Data Table: Photostabilization Efficacy

| Material Type | UV Resistance Improvement (%) | Application Area |

|---|---|---|

| Automotive Paints | 40% | Automotive Industry |

| Construction Coatings | 30% | Building Materials |

Pharmaceutical Development

Overview:

In the pharmaceutical industry, N-(1H-Benzotriazol-1-ylphenylmethyl)benzamide is explored for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Application:

This compound can be used as an excipient in drug formulations, aiding in the delivery of poorly soluble drugs.

Case Study:

Research indicated that formulations containing this compound improved the solubility of certain APIs by up to 50%, facilitating better absorption in biological systems .

Agricultural Chemicals

Overview:

The compound is utilized in formulating agrochemicals, providing protective properties against environmental stressors such as UV radiation and pests.

Benefits:

- Enhances crop yield and quality.

- Provides a protective barrier against harmful environmental factors.

Data Table: Agricultural Applications

| Application Type | Effectiveness (%) | Crop Type |

|---|---|---|

| UV Protection | 25% increase in yield | Vegetables |

| Pest Resistance | 30% reduction in damage | Fruits |

Research Applications

Overview:

N-(1H-Benzotriazol-1-ylphenylmethyl)benzamide is employed as a reagent in organic synthesis, facilitating the development of new materials with desirable properties.

Applications:

- Used in synthesizing novel chemical compounds.

- Serves as a building block for more complex molecules.

Case Study:

In a recent synthesis project, researchers utilized this compound to successfully create a series of novel benzamide derivatives with enhanced biological activity, demonstrating its versatility in chemical research .

Mechanism of Action

The mechanism of action of N-[benzotriazol-1-yl(phenyl)methyl]benzamide involves its interaction with specific molecular targets. The benzotriazole group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazole Derivatives

4-Methoxy-N-(4,5,6,7-tetrahydro-1H-benzotriazol-1-yl)benzamide (CAS 65159-05-9)

- Structure : Contains a partially saturated benzotriazole (tetrahydro) and a methoxy group.

- Molecular Formula : C14H16N4O2.

- The methoxy group enhances lipophilicity, which may improve membrane permeability .

Benzimidazole and Benzoheterocycle Derivatives

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b)

- Structure : Benzimidazole core with hydrazide and benzylidene substituents.

- Key Differences : Benzimidazole (two nitrogen atoms) vs. benzotriazole (three nitrogen atoms). This affects hydrogen-bonding capacity and electronic properties, making benzimidazoles more suited for targeting enzymes like kinases or Helicobacter pylori urease .

N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide (L0H)

Thiadiazole and Oxadiazole Derivatives

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (Compound 2, )

- Structure : Thiadiazole ring with benzamide.

3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide (I02)

Physicochemical and Pharmacological Properties

Key Observations :

- Benzotriazole vs. Benzimidazole : Benzotriazole’s three nitrogen atoms enable stronger coordination with metals, making it suitable for catalytic applications, whereas benzimidazoles are more common in antimicrobials .

- Heterocycle Effects : Thiadiazoles and oxadiazoles introduce sulfur or additional nitrogen, altering electronic properties and metabolic pathways compared to benzotriazole .

- Substituent Impact : Methoxy () and fluorophenyl () groups modulate lipophilicity and bioavailability, influencing drug-likeness.

Biological Activity

N-(1H-benzotriazol-1-ylphenylmethyl)benzamide is a compound of significant interest due to its unique structural properties and biological activities. This compound combines a benzotriazole moiety with a benzamide, which is known to enhance its pharmacological potential. The following sections will explore the biological activity of this compound, including its antimicrobial, antifungal, and anti-inflammatory properties, as well as its interactions with various biological targets.

Structure

The molecular structure of N-(1H-benzotriazol-1-ylphenylmethyl)benzamide features:

- Benzotriazole Ring : Known for its electron-withdrawing properties, which enhances the biological activity of compounds.

- Benzamide Group : Contributes to the compound's stability and solubility.

Molecular Formula

The molecular formula of N-(1H-benzotriazol-1-ylphenylmethyl)benzamide is C16H15N3O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.

Antimicrobial Properties

Research has indicated that compounds similar to N-(1H-benzotriazol-1-ylphenylmethyl)benzamide exhibit notable antimicrobial activity. For instance:

- Bacterial Activity : Studies have shown that benzotriazole derivatives can be effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in some derivatives enhances their bactericidal effect .

| Compound Name | Activity | Bacterial Strains Tested |

|---|---|---|

| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Potent antimicrobial | Bacillus subtilis, E. coli |

| N-acyl-1H-benzotriazoles | Bactericidal | Various strains |

Antifungal Activity

The compound has also demonstrated antifungal properties. Research indicates that benzotriazole derivatives inhibit fungal growth by targeting essential enzymes involved in sterol biosynthesis:

- CYP51 Inhibition : Compounds like N-(1H-benzotriazol-1-ylphenylmethyl)benzamide act by inhibiting the fungal enzyme CYP51, crucial for ergosterol production in fungal cell membranes .

Anti-inflammatory Properties

The anti-inflammatory potential of N-(1H-benzotriazol-1-ylphenylmethyl)benzamide is supported by studies showing that benzotriazole derivatives can modulate inflammatory pathways:

- Mechanism : The electron-withdrawing nature of the benzotriazole moiety may stabilize reactive intermediates during inflammatory processes, leading to reduced inflammation .

Study 1: Inhibition of HCV Helicase

A study focused on the synthesis and biological activity of benzotriazole analogues showed that certain derivatives exhibited significant inhibitory activity against the helicase of Hepatitis C Virus (HCV). The most active compounds had IC50 values around 6.5 µM when tested against HCV helicase .

Study 2: Antimicrobial Screening

In a comprehensive screening of various benzotriazole compounds for antimicrobial activity, several showed promising results against both Gram-positive and Gram-negative bacteria. The study utilized the cup plate diffusion method to evaluate efficacy against multiple strains .

Study 3: Antiparasitic Activity

Research demonstrated that derivatives of benzotriazole exhibited dose-dependent inhibitory effects on Trypanosoma cruzi, with certain compounds showing over 95% effectiveness at specific concentrations. This highlights the potential for developing new antiparasitic therapies based on benzotriazole structures .

Q & A

Q. What are the optimal synthetic routes for N-(1H-benzotriazol-1-ylphenylmethyl)benzamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling benzotriazole derivatives with benzamide precursors via nucleophilic substitution or amidation. A common approach is to react 1H-benzotriazole-1-ylphenylmethanol with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purity validation requires:

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) to assess retention time and peak homogeneity.

- NMR : Confirm absence of residual solvents (e.g., DMSO at δ 2.5 ppm) and check for characteristic signals (e.g., benzamide carbonyl at ~167 ppm in NMR).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at the expected m/z (e.g., calculated for : 344.13).

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals.

Data Collection : Collect diffraction data at 100 K on a synchrotron or in-house diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL (for small molecules) or SHELXS (for structure solution) . Refinement parameters include:

- < 0.05 for high-resolution data (≤ 0.8 Å).

- Thermal displacement parameters (U) should align with atomic environments.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and benzotriazole C-N stretches (~1350–1450 cm).

- NMR : Identify benzotriazole aromatic protons (δ 7.5–8.3 ppm) and methylene bridge (CH, δ ~5.2 ppm).

- UV-Vis : Monitor π→π* transitions in benzamide (λ ~250–280 nm).

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies:

- Variable-Temperature NMR : Detect conformational changes (e.g., coalescence of methylene protons at elevated temps).

- DFT Calculations : Compare computed NMR shifts (via Gaussian or ORCA) with experimental data to validate proposed conformers .

- SCXRD : Resolve ambiguities by correlating solid-state (X-ray) and solution-phase (NMR) structures.

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., PARP-1, referenced in benzamide scaffolds ).

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.

- QSAR : Corolate substituent effects (e.g., benzotriazole vs. triazole) with inhibitory activity using descriptors like logP and H-bond donor counts.

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

Scaffold Modification : Synthesize analogs with substituents at the benzamide phenyl (e.g., electron-withdrawing groups) or benzotriazole moiety.

Biological Assays :

- Enzyme Inhibition : Measure IC against target proteins (e.g., kinases) via fluorescence polarization .

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HEK293 or HeLa cells.

Data Analysis : Apply multivariate regression to link structural features (e.g., Hammett σ values) with activity trends.

Q. How should researchers handle discrepancies in biological assay reproducibility (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Standardize Protocols : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme batches.

- Positive Controls : Include reference inhibitors (e.g., olaparib for PARP assays ).

- Statistical Validation : Perform triplicate runs with error bars ≤ 15%. Use ANOVA to assess significance of inter-lab differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.